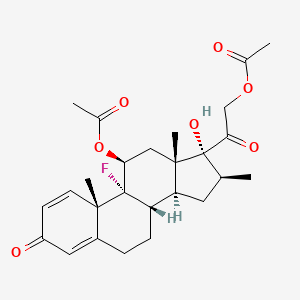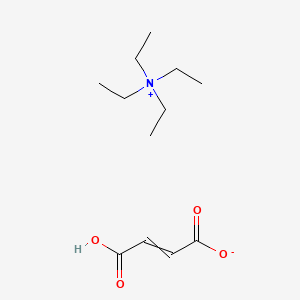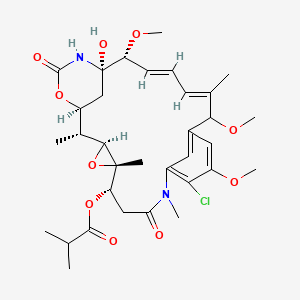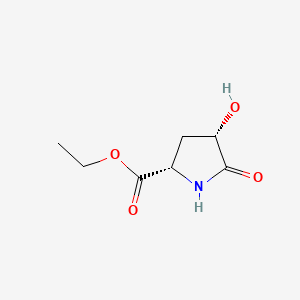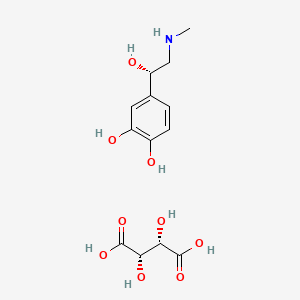
(+)-Epinephrine (-)-Bitartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Epinephrine (-)-Bitartrate is a chemical compound that is widely known for its significant role in the medical field. It is a salt form of epinephrine, also known as adrenaline, which is a hormone and neurotransmitter. This compound is used in various medical applications, including the treatment of severe allergic reactions, cardiac arrest, and asthma. The bitartrate form enhances the stability and solubility of epinephrine, making it more suitable for pharmaceutical formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Epinephrine (-)-Bitartrate involves several steps. The primary synthetic route starts with the precursor compound, catechol, which undergoes a series of chemical reactions including methylation, oxidation, and amination. The final step involves the reaction of epinephrine with tartaric acid to form the bitartrate salt. The reaction conditions typically require controlled temperatures and pH levels to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the use of high-purity reagents and solvents to achieve the desired quality. The reaction is monitored using various analytical techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and compliance with pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Epinephrine (-)-Bitartrate undergoes several types of chemical reactions, including:
Oxidation: Epinephrine can be oxidized to form adrenochrome, a compound with distinct color properties.
Reduction: The reduction of epinephrine can lead to the formation of dihydroxyphenylalanine (DOPA).
Substitution: Epinephrine can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as sodium borohydride are used under mild conditions to prevent over-reduction.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed
Adrenochrome: Formed through the oxidation of epinephrine.
DOPA: Formed through the reduction of epinephrine.
Various substituted derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
(+)-Epinephrine (-)-Bitartrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies involving catecholamines.
Biology: Studied for its role in neurotransmission and its effects on different biological systems.
Medicine: Extensively used in the treatment of anaphylaxis, cardiac arrest, and asthma. It is also used in research related to cardiovascular diseases and stress responses.
Industry: Employed in the formulation of pharmaceutical products and in the development of new drug delivery systems.
Mécanisme D'action
(+)-Epinephrine (-)-Bitartrate exerts its effects by binding to adrenergic receptors, specifically the alpha and beta receptors. This binding triggers a cascade of intracellular events that lead to various physiological responses. For example, the activation of beta-adrenergic receptors in the heart increases heart rate and contractility, while the activation of alpha-adrenergic receptors in blood vessels causes vasoconstriction. These actions are mediated through the cyclic adenosine monophosphate (cAMP) pathway and other signaling mechanisms.
Comparaison Avec Des Composés Similaires
(+)-Epinephrine (-)-Bitartrate is unique compared to other similar compounds due to its specific receptor binding profile and physiological effects. Similar compounds include:
Norepinephrine: Similar in structure but has a different receptor affinity, leading to distinct physiological effects.
Isoproterenol: A synthetic compound with a similar structure but primarily acts on beta-adrenergic receptors.
Dopamine: Shares a similar catecholamine structure but has different receptor targets and effects.
Propriétés
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;4-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m10/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXIPWWIOISBDD-VXLLBCKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H](C1=CC(=C(C=C1)O)O)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
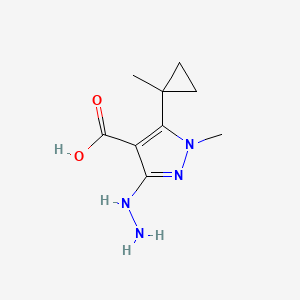
![2-Methyloxazolo[4,5-c]pyridin-7-amine](/img/structure/B570935.png)
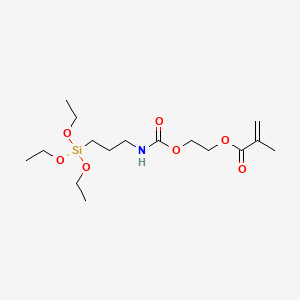

![2-[Dimethyl(4-vinylphenyl)silyl]pyridine](/img/structure/B570939.png)
